molecular formula C6H2BrCl2N3 B032496 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine CAS No. 114040-06-1

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine

Cat. No. B032496
M. Wt: 266.91 g/mol
InChI Key: CJIKMWXLGRVJMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical strategies, including the reaction of amino-pyrazoles with different aldehydes, ketones, or acyl derivatives under various conditions. For instance, synthesis involving glycosylation, debenzoylation, and subsequent functional group transformations has been demonstrated, leading to various substituted pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities (Cottam et al., 1984). Additionally, methods employing ultrasound irradiation in cyclocondensation reactions have simplified the synthesis process, providing an efficient approach to generating a variety of pyrazolo[1,5-a]pyrimidine derivatives (Buriol et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been elucidated through X-ray diffractometry and theoretical studies, revealing intricate details about their crystalline structures and intermolecular interactions. These studies highlight the importance of halogen interactions in determining the molecular conformation and packing in the crystal lattice, providing insight into the structural features that may influence the chemical reactivity and biological activity of these compounds (Frizzo et al., 2009).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions that allow for the introduction of different substituents at specific positions on the heterocyclic ring system. These reactions include nucleophilic aromatic substitution (SNAr), Suzuki cross-coupling, and regioselective multi-component synthesis, enabling the functionalization and diversification of the pyrazolo[1,5-a]pyrimidine scaffold. Such transformations are essential for exploring the structure-activity relationships of these compounds and for the development of novel derivatives with enhanced properties (Jismy et al., 2020).

Scientific Research Applications

Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffolds, which include derivatives of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, are recognized for their wide-ranging medicinal properties. These compounds have been explored for anticancer, anti-inflammatory, and CNS agent potentials, among others. The synthesis strategies and structure-activity relationship (SAR) studies have garnered attention, indicating room for further exploration in developing potential drug candidates (Cherukupalli et al., 2017).

Regio-Orientation in Synthesis

The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines, including 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine derivatives, are critical for medicinal chemistry. These aspects help clarify the substituents' positions on the pyrimidine ring, crucial for the compound's biological activity and synthesis efficiency (Mohamed & Mahmoud, 2019).

Optical Sensors and Biological Significance

Pyrimidine derivatives, related to the broader category of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, are noteworthy for their use as optical sensors and their biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, demonstrating the compound's versatility beyond pharmaceuticals into materials science (Jindal & Kaur, 2021).

Catalytic Applications and Synthesis

The synthesis of pyranopyrimidine scaffolds, closely related to the pyrazolo[1,5-a]pyrimidine class, showcases the use of hybrid catalysts. These scaffolds are key precursors for medicinal and pharmaceutical industries, highlighting the importance of innovative synthetic methods in enhancing bioavailability and therapeutic potential (Parmar et al., 2023).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIKMWXLGRVJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563620
Record name 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine

CAS RN

114040-06-1
Record name 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5.3 g of 5,7-dichloropyrazolo(1,5-a)pyrimidine in 70 ml of chloroform was added portionwise 6 g of N-bromosuccinimide while keeping the temperature below 40° C. The resulting solution was refluxed for 30 minutes and was then stirred at room temperature for 12 hours. The suspension was then filtered. The filtrate was washed with 50 ml of cold 10% sodium hydroxide aqueous solution twice and was then dried over MgSO4. The chloroform solution was then concentrated under reduced pressure to give 7.47 g of the desired product, m.p. 73°-75° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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